

Application Notes: Development of Sustained-Release Isosorbide Mononitrate Formulations

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Compound of Interest		
Compound Name:	Isosorbide Mononitrate	
Cat. No.:	B1672618	Get Quote

Introduction

Isosorbide mononitrate is an organic nitrate primarily used for the prophylactic treatment of angina pectoris, a condition caused by coronary artery disease.[1][2] It acts as a vasodilator by releasing nitric oxide (NO), which relaxes vascular smooth muscle, leading to a reduction in cardiac preload and afterload.[3][4][5] This vasodilation decreases the heart's oxygen demand and improves blood flow to the myocardium.[1][4] The elimination half-life of **isosorbide mononitrate** is approximately 4-5 hours, necessitating frequent administration of immediate-release formulations (2-3 times daily) to maintain therapeutic plasma concentrations.[6][7] Such a dosing regimen can lead to poor patient compliance and the development of nitrate tolerance.[6]

Sustained-release (SR) oral delivery systems are designed to release the drug over an extended period, maintaining effective plasma concentrations and improving patient compliance by reducing dosing frequency.[7] For **isosorbide mononitrate**, SR formulations can provide therapeutic coverage for 12 to 24 hours with a once-daily dosing schedule.[8][9] This application note provides an overview of the development, characterization, and evaluation of sustained-release formulations of **isosorbide mononitrate** for research purposes.

Formulation Development

The primary goal in developing SR formulations of **isosorbide mononitrate** is to control the drug release rate from the dosage form. Common approaches include matrix systems and



osmotic pump technology.

- Matrix Tablets: This is one of the most common and cost-effective methods for producing SR formulations.[7] In this system, the drug is uniformly dispersed within a polymer matrix. The release of the drug is controlled by diffusion through the polymer network and/or erosion of the matrix. Hydrophilic polymers such as Hydroxypropyl Methylcellulose (HPMC) are frequently used as they form a gel layer upon contact with aqueous fluids, which controls drug release.[7] Other polymers used include Eudragit NE30D and Ethylcellulose.[7] The tablets are typically prepared by wet granulation or direct compression methods.[7][10]
- Osmotic Pump Tablets: This technology utilizes osmotic pressure as the driving force for controlled drug delivery.[6][11] The core tablet contains the drug, an osmotic agent (like sodium chloride), and other excipients.[6] This core is then coated with a semi-permeable membrane that has a small, precisely drilled orifice.[12] When the tablet comes into contact with gastrointestinal fluids, water enters the core through the membrane, dissolving the drug and the osmotic agent, which then creates a high osmotic pressure that pumps the drug solution out through the orifice at a controlled rate.[12] The drug release from these systems is generally independent of the pH and hydrodynamics of the gastrointestinal tract.[6][11]

Characterization of SR Formulations

Before and after compression, the formulation materials and the final tablets are evaluated for various physicochemical properties to ensure quality and consistency.

- Pre-compression Parameters: The granulated powder blend is evaluated for properties like angle of repose, bulk density, tapped density, compressibility index, and Hausner's ratio to ensure good flowability and compressibility.[6][11]
- Post-compression Parameters: The prepared tablets are characterized for weight variation, thickness, hardness, friability, and drug content (assay).[6][7][11] These tests ensure the uniformity and mechanical integrity of the tablets.

Data Presentation

Table 1: Example Formulation Compositions for Isosorbide Mononitrate SR Tablets



Ingredient	Function	Formulation 1 (Matrix)	Formulation 2 (Osmotic)
Isosorbide Mononitrate	Active Pharmaceutical Ingredient	60 mg	60 mg
HPMC K4M	Release-retarding polymer	100 mg	-
Eudragit NE30D	Release-retarding polymer	20 mg	-
Ethylcellulose	Release-retarding polymer	20 mg	-
Lactose	Diluent	q.s. to 300 mg	150 mg
Sodium Chloride	Osmotic agent	-	50 mg
PVP	Binder/Pore former	15 mg	10 mg
Magnesium Stearate	Lubricant	3 mg	3 mg
Silicon Dioxide	Glidant	3 mg	-
Cellulose Acetate	Semi-permeable membrane	-	Coating
PEG 4000	Plasticizer/Pore former	-	Coating

Note: The quantities are for illustrative purposes and would require optimization based on experimental results.

Table 2: Comparative In-Vitro Dissolution Profile



Time (hours)	Marketed SR Tablet (%)	Optimized Formulation F5 (%)
0.5	6.82	7.2
1	15.3	14.8
2	26.4	24.6
4	45.2	43.8
6	63.7	61.5
8	78.9	76.4
12	92.1	90.3
24	98.5	97.8

Data adapted from a study on osmotic pump tablets, showing a comparison with a marketed product.[6]

Table 3: Pharmacokinetic Parameters of **Isosorbide Mononitrate** SR Formulations in Healthy Volunteers (Fasting State)

Formulation	Cmax (ng/mL)	Tmax (hours)	AUC0-t (ng·h/mL)	t1/2 (hours)
Test SR Tablet (40 mg)	487.54 ± 69.17	3.75	8701.4	~5-6
Reference SR Tablet (40 mg)	529.76 ± 84.64	4.00	8476.0	~5-6
Extended- Release (60 mg)	557	~3	-	6.2
Extended- Release (120 mg)	1151	~3	-	6.2



Data compiled from multiple pharmacokinetic studies.[13][14][15][16]

Experimental Protocols

Protocol 1: Preparation of Isosorbide Mononitrate SR Matrix Tablets by Wet Granulation

- Weighing and Blending: Accurately weigh isosorbide mononitrate, release-retarding polymers (e.g., HPMC), and diluents (e.g., lactose).[7] Mix the ingredients in a planetary mixer for 15 minutes to ensure uniform distribution.
- Granulation: Prepare a binder solution by dissolving a binder (e.g., PVP) in a suitable solvent like isopropyl alcohol.[6] Add the binder solution slowly to the powder blend while mixing to form a coherent wet mass.
- Wet Screening: Pass the wet mass through a #12 or #16 mesh screen to produce granules.
- Drying: Dry the wet granules in a tray dryer or a fluid bed dryer at 40-50°C until the moisture content is within the desired range (typically <2%).
- Dry Screening: Pass the dried granules through a #20 mesh screen to break any aggregates and ensure size uniformity.
- Lubrication: Add the lubricant (e.g., magnesium stearate) and glidant (e.g., silicon dioxide) to the dried granules and blend for 5 minutes.[6]
- Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: In-Vitro Dissolution Testing of Isosorbide Mononitrate SR Tablets

- Apparatus: USP Type II (Paddle) apparatus.[17]
- Dissolution Medium: 900 mL of a specified medium. Commonly used media include 0.1N HCl (first 2 hours) followed by phosphate buffer pH 6.8, or single pH media like phosphate buffer pH 6.8 for the entire duration.[6][7][11]
- Temperature: Maintain the medium at 37 ± 0.5°C.

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- Paddle Speed: 50 or 75 RPM.[17]
- Procedure: a. Place one tablet in each dissolution vessel. b. Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).[11] c. Replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a 0.45 μm filter.
- Analysis: Analyze the samples for isosorbide mononitrate concentration using a validated analytical method, such as UV-Visible Spectrophotometry (at ~220 nm) or HPLC.[18][19]
- Data Analysis: Calculate the cumulative percentage of drug released at each time point.
 Analyze the release data using kinetic models (e.g., zero-order, first-order, Higuchi,
 Korsmeyer-Peppas) to determine the mechanism of drug release.[7][17]

Protocol 3: In-Vivo Pharmacokinetic Study in Healthy Volunteers

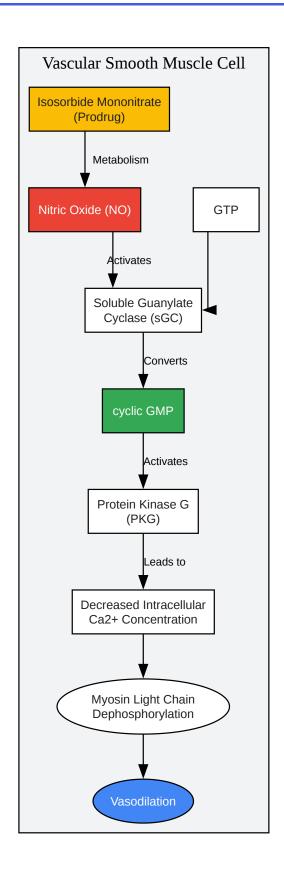
- Study Design: A randomized, open-label, two-period, single-dose crossover design is commonly used for bioequivalence studies.[14][20] The study should be conducted under both fasting and fed conditions.[14]
- Subjects: Enroll a sufficient number of healthy adult volunteers after obtaining informed consent.
- Procedure: a. After an overnight fast, subjects receive a single oral dose of either the test or reference SR tablet with a specified volume of water. b. Collect serial blood samples (e.g., at 0, 1, 2, 3, 4, 5, 6, 8, 12, 16, 24, and 36 hours) post-dose.[14] c. A washout period of at least 5 days should be maintained between the two study periods.[14] d. In the second period, subjects who received the test formulation will receive the reference, and vice-versa.
- Sample Analysis: Separate plasma from the blood samples and store frozen until analysis.
 Determine the plasma concentrations of isosorbide mononitrate using a validated bioanalytical method, typically LC-MS/MS.[17][21]
- Pharmacokinetic Analysis: Use non-compartmental methods to determine pharmacokinetic
 parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax),
 AUC0-t (area under the plasma concentration-time curve from time 0 to the last measurable
 concentration), and AUC0-∞ (AUC extrapolated to infinity).[14][20]



Statistical Analysis: Perform statistical analysis on the log-transformed Cmax and AUC data
to determine if the 90% confidence intervals for the ratio of the test to reference product fall
within the bioequivalence acceptance range of 80-125%.[14][21]

Mandatory Visualizations

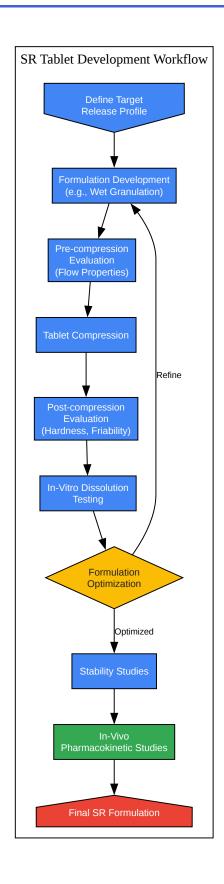




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Caption: Signaling pathway of Isosorbide Mononitrate.

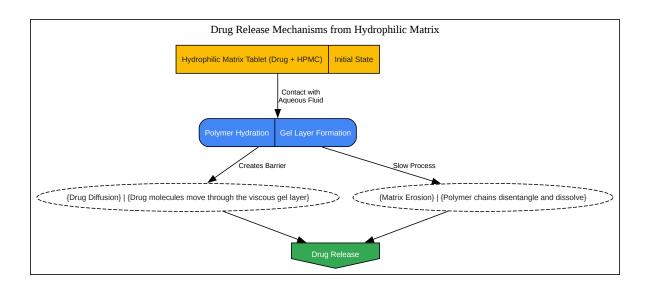




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Caption: Experimental workflow for SR tablet development.





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Caption: Drug release mechanisms from a matrix tablet.

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